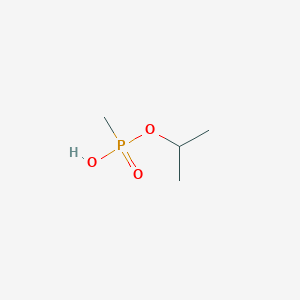

Isopropyl methylphosphonate

Descripción general

Descripción

Isopropyl methylphosphonate is an organophosphorus compound. It is a colorless liquid and has a molecular formula of C4H11O3P .

Synthesis Analysis

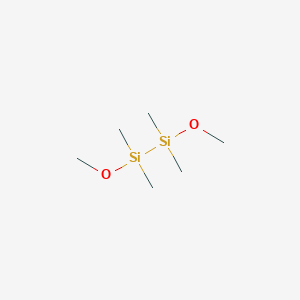

The synthesis of Isopropyl methylphosphonate and similar compounds has been investigated in several studies. One study used microwave irradiation to accelerate the bromotrimethylsilane (BTMS) dealkylation of phosphonate alkyl esters . This method was found to be highly chemoselective and significantly faster than conventional heating .

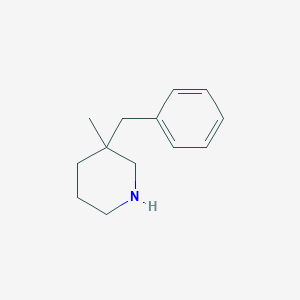

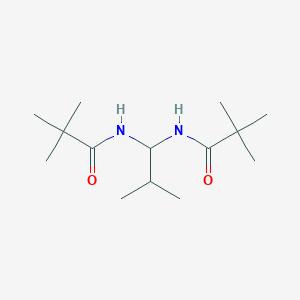

Molecular Structure Analysis

The molecular structure of Isopropyl methylphosphonate consists of a phosphonic acid that is diesterified with alkyl groups, and the phosphorus atom is also directly attached to an alkyl group .

Physical And Chemical Properties Analysis

Isopropyl methylphosphonate has a density of 1.0±0.1 g/cm3, a boiling point of 178.2±9.0 °C at 760 mmHg, and a vapour pressure of 1.4±0.3 mmHg at 25°C . It also has a molar refractivity of 35.5±0.3 cm3, a polar surface area of 45 Å2, and a molar volume of 148.3±3.0 cm3 .

Aplicaciones Científicas De Investigación

Nerve Agent Degradation

Isopropyl methylphosphonate is used in the sensitive untargeted screening of nerve agents and their degradation products, utilizing techniques like liquid chromatography-high resolution mass spectrometry. This application is crucial for the development of countermeasures against chemical warfare agents .

Medical Research

In medical research, Isopropyl methylphosphonate is involved in the development of central nervous system-permeable reactivators for nerve agent poisoning. It’s part of an iterative approach that includes chemical syntheses, computational modeling, and detailed in vitro and in vivo assays .

Environmental Science

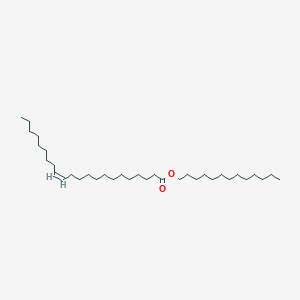

The compound plays a role in understanding the environmental impact of nerve agent byproducts. For instance, Di-isopropyl methylphosphonate (DIMP), a related compound, is studied for its persistence in groundwater, which is significant for evaluating potential environmental impacts of contamination .

Safety and Hazards

Direcciones Futuras

The future directions for research on Isopropyl methylphosphonate and similar compounds could involve further investigation into their synthesis, chemical reactions, and mechanisms of action. Additionally, given their potential as nerve agent surrogates, these compounds could be useful tools for initial screening of nerve agent oxime therapeutics .

Mecanismo De Acción

Target of Action

Isopropyl methylphosphonate primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the muscles and glands.

Mode of Action

Isopropyl methylphosphonate acts as a reactivator for AChE that has been inhibited by organophosphate nerve agents (OPNAs) . It binds to the inhibited AChE and restores its activity, thereby reversing the effects of the nerve agents.

Biochemical Pathways

The degradation of isopropyl methylphosphonate by microbes involves several enzymes, including C–P lyase complex, phosphonatase, phosphonoacetate hydrolase, and phosphonopyruvate hydrolase . These enzymes cleave the carbon-phosphorus (C–P) bond in isopropyl methylphosphonate, leading to its breakdown . The degradation of isopropyl methylphosphonate provides a source of phosphorus for microbes, especially in environments where the availability of phosphate is limited .

Pharmacokinetics

Isopropyl methylphosphonate is rapidly absorbed after oral administration . It is metabolized to a single metabolite, which is rapidly excreted, primarily in the urine (90%) . Fecal radioactivity, also identified as the metabolite, accounts for 1.7–3.1% of the administered dose .

Result of Action

The primary result of isopropyl methylphosphonate’s action is the reactivation of AChE that has been inhibited by nerve agents . This restores the normal function of the nervous system, reversing the overstimulation of muscles and glands caused by the accumulation of acetylcholine.

Action Environment

The action of isopropyl methylphosphonate can be influenced by environmental factors. For instance, its volatility is relatively low, based on a boiling point of 93 °C at 0.2 mmHg . This suggests that it is likely to remain in the environment for a longer period, potentially increasing its exposure risk. Furthermore, the presence of microbes capable of degrading isopropyl methylphosphonate can influence its persistence in the environment .

Propiedades

IUPAC Name |

methyl(propan-2-yloxy)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O3P/c1-4(2)7-8(3,5)6/h4H,1-3H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZKGHQGPXBWSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024158 | |

| Record name | Isopropyl methylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl methylphosphonate | |

CAS RN |

1832-54-8, 4546-11-6, 11086-88-7, 24975-09-5, 24975-04-0, 25040-35-1, 26272-48-0 | |

| Record name | Isopropyl methylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1832-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl methylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001832548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, methyl-, monopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004546116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC289442 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC289393 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC289180 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC289175 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC289137 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropyl methylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROPYL METHYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30DEK38OFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

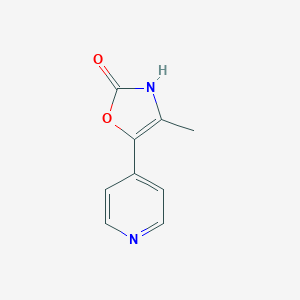

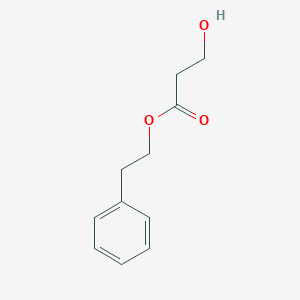

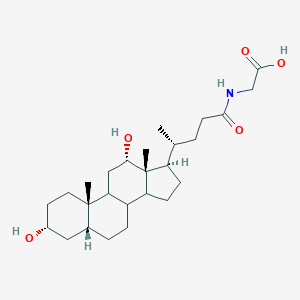

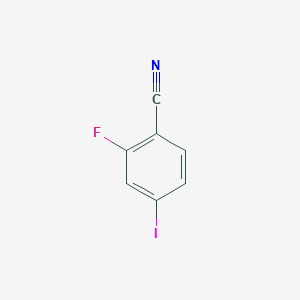

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.